1-(Naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one
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Overview
Description
1-(Naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
The synthesis of 1-(Naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of naphthalene derivatives with thiourea under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, which facilitates the formation of the tetrahydropyrimidinone ring . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, often using continuous flow reactors to maintain consistent reaction parameters .
Chemical Reactions Analysis
1-(Naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-(Naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1-(Naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfanyliden group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzymatic activity . Additionally, the naphthalene ring can engage in π-π stacking interactions with aromatic amino acids in proteins, affecting protein function and signaling pathways .
Comparison with Similar Compounds
When compared to similar compounds, 1-(Naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one stands out due to its unique combination of a naphthalene ring and a sulfanyliden-tetrahydropyrimidinone core. Similar compounds include:
1-(Naphthalen-1-yl)-2-thioxotetrahydropyrimidin-4(1H)-one: Lacks the sulfanyliden group, resulting in different reactivity and applications.
2-(Naphthalen-1-yl)-4-thioxo-1,2,3,4-tetrahydropyrimidin-5(6H)-one: Features a different substitution pattern on the tetrahydropyrimidinone ring, leading to variations in chemical behavior.
Properties
CAS No. |
28197-93-5 |
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Molecular Formula |
C14H12N2OS |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C14H12N2OS/c17-13-8-9-16(14(18)15-13)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,15,17,18) |
InChI Key |
FMODNNULTWXLID-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=S)NC1=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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